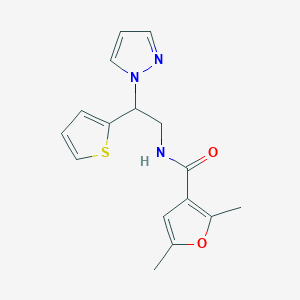

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a furan carboxamide core substituted with a 2,5-dimethyl group. The ethyl linker bridging the carboxamide and thiophen-2-yl group is further substituted with a pyrazole ring. These groups are associated with diverse biological activities, including antimicrobial and receptor-binding properties, as observed in structurally related compounds .

Properties

IUPAC Name |

2,5-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-9-13(12(2)21-11)16(20)17-10-14(15-5-3-8-22-15)19-7-4-6-18-19/h3-9,14H,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXWXBIFOIZUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and a 1,3-diketone, the pyrazole ring can be formed through a cyclization reaction.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Attachment of the Furan Ring: The furan ring can be synthesized separately and then attached to the intermediate compound through a condensation reaction.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole, thiophene, and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds with structural similarities to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide exhibit antifungal properties. For instance, a study evaluating novel derivatives of thiophene and hydrazone moieties found that certain synthesized compounds demonstrated potent antifungal activity against various pathogens such as Fusarium graminearum and Botrytis cinerea . Although specific data on the compound itself is limited, its structural components suggest potential efficacy against fungal infections.

Anti-inflammatory Properties

Molecular docking studies have shown that similar compounds may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests that this compound could be explored for its anti-inflammatory potential . The structural characteristics of the compound may facilitate interactions with biological targets implicated in inflammation.

Pesticidal Activity

The structural motifs present in this compound are reminiscent of known pesticidal agents. Research into thiophene derivatives has revealed their effectiveness as fungicides, indicating that similar compounds could be developed for agricultural use . These findings support the exploration of this compound in pest management strategies.

Synthesis and Evaluation

A study focused on the synthesis of thiophene derivatives reported that compounds with similar structures exhibited significant biological activities including antioxidant and antibacterial properties . Such findings underscore the importance of further exploring this compound for potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to metal ions, which could be relevant in enzyme inhibition or activation. The thiophene and furan rings may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares key structural features with several analogs documented in the literature:

Thiophene-Containing Derivatives

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (): These compounds feature a thiophen-2-yl group linked to a quinolone core via an oxoethyl spacer. Unlike the target compound, they lack the pyrazole and furan moieties but demonstrate notable antibacterial activity, suggesting that the thiophene ring contributes to interactions with bacterial targets .

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (): This analog contains dual thiophen-2-yl ethyl groups attached to a tetrahydronaphthalenamine core.

Furan and Pyrazole Derivatives

The pyrazole substituent may enhance hydrogen-bonding or π-π interactions compared to simpler alkyl or oxime groups in related molecules .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole ring, a thiophene ring, and a furan-derived carboxamide moiety. Its molecular formula is with a molecular weight of 381.5 g/mol. The presence of these heterocyclic rings contributes significantly to its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine and suitable α,β-unsaturated carbonyl compounds.

- Introduction of the Thiophene Ring : This can be accomplished via cross-coupling reactions using thiophene derivatives.

- Amidation : The final step involves the formation of the amide bond with 2,5-dimethylfuran-3-carboxylic acid.

Antimicrobial Activity

Research has demonstrated that derivatives containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed notable activity against pathogens such as E. coli and S. aureus.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 14 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various models. In vivo studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly.

A recent study reported that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro assays indicated that compounds with this structural framework could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle proteins.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Receptor Modulation : Its structure allows it to bind to G-protein coupled receptors (GPCRs), modulating their activity.

- Cytotoxicity Induction : The presence of the pyrazole ring is associated with the induction of apoptosis in cancer cells.

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in treating infections and inflammatory conditions:

-

Antibacterial Efficacy : A study highlighted the effectiveness of a pyrazole-thiophene derivative against multi-drug resistant strains of Staphylococcus aureus, showing promise for future therapeutic applications.

"The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics" .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties demonstrated that specific derivatives could reduce edema in animal models significantly compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, and what are their mechanistic considerations?

- Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates containing pyrazole and thiophene moieties are often prepared using K₂CO₃ as a base in DMF, followed by coupling with a furan-carboxamide derivative (e.g., via carbodiimide-mediated amidation) . Key steps include optimizing reaction time (1–3 hours) and temperature (room temperature to 90°C) to avoid side reactions like over-alkylation. Mechanistically, the pyrazole nitrogen acts as a nucleophile, while the thiophene ring stabilizes intermediates through resonance .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Answer:

- ¹H/¹³C NMR : Pyrazole protons resonate at δ 7.5–8.5 ppm (split into doublets due to adjacent heteroatoms), while thiophene protons appear as multiplet signals at δ 6.5–7.2 ppm. The dimethylfuran group shows singlet peaks for methyl groups at δ 2.1–2.5 ppm .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₈N₃O₂S: 328.1121) .

Q. What purification methods are recommended for isolating this compound, and how is purity validated?

- Answer: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is standard for isolating intermediates. Recrystallization using ethanol/water mixtures improves purity (>95%). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic structure of the thiophene and pyrazole rings influence the compound’s reactivity in cross-coupling reactions?

- Answer: The thiophene’s electron-rich π-system facilitates electrophilic substitutions (e.g., bromination at the 5-position), while the pyrazole’s nitrogen atoms enable coordination with transition metals (e.g., Pd in Suzuki couplings). Computational studies (DFT) show that the HOMO localizes on the thiophene ring, making it reactive toward electrophiles, whereas the LUMO resides on the pyrazole, favoring nucleophilic attacks .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Answer: Discrepancies may arise from poor pharmacokinetics (e.g., low solubility). Strategies include:

- Derivatization : Introducing polar groups (e.g., hydroxyls) to enhance water solubility .

- Prodrug Design : Masking the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .

- Metabolic Stability Assays : Liver microsome studies identify metabolic hotspots (e.g., furan oxidation) for targeted structural modifications .

Q. How can X-ray crystallography elucidate the compound’s binding mode to biological targets (e.g., kinases)?

- Answer: Co-crystallization with a target protein (e.g., EGFR kinase) reveals key interactions:

- The pyrazole nitrogen forms hydrogen bonds with the kinase’s hinge region.

- The thiophene sulfur participates in hydrophobic packing with conserved residues (e.g., Leu694).

- The dimethylfuran group occupies a hydrophobic pocket, confirmed by electron density maps .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

- Answer: Challenges include:

- Exothermic Reactions : Controlled addition of reagents (e.g., POCl₃ in DMF) using jacketed reactors to maintain temperature <5°C .

- Byproduct Formation : Implementing inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress and optimize stoichiometry .

- Purification at Scale : Switching from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.